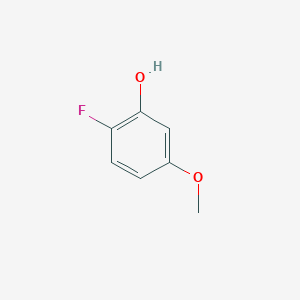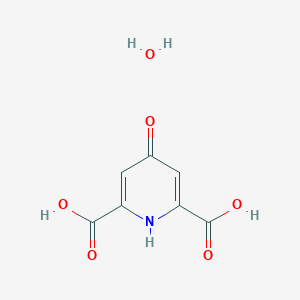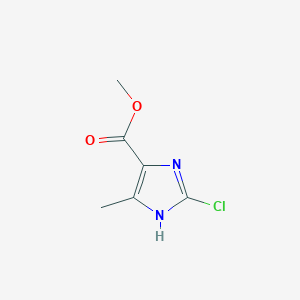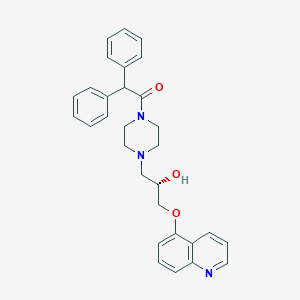
Dofequidar, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dofequidar, (S)- is a chemical compound that belongs to the family of quinoline derivatives. It is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. The overexpression of MRP1 is associated with the resistance of cancer cells to chemotherapeutic agents. Therefore, dofequidar has been investigated as a potential adjuvant therapy for cancer treatment.
Wirkmechanismus
Dofequidar exerts its inhibitory effect on Dofequidar, (S)- by binding to its nucleotide-binding domain and preventing the hydrolysis of ATP, which is required for the efflux of chemotherapeutic agents from cancer cells. This results in the accumulation of these agents within the cells, leading to increased cytotoxicity.
Biochemische Und Physiologische Effekte
Dofequidar has been shown to have minimal toxicity in animal models and in human clinical trials. However, some studies have reported mild gastrointestinal and hematological adverse effects. Dofequidar has also been found to have a low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dofequidar in lab experiments is its ability to sensitize cancer cells to a variety of chemotherapeutic agents, which can lead to more effective treatments. However, one limitation is the potential for off-target effects, as dofequidar can also inhibit other ABC transporters, such as P-glycoprotein.
Zukünftige Richtungen
Several areas of research are currently being explored regarding the use of dofequidar. These include the development of more potent and selective Dofequidar, (S)- inhibitors, the investigation of the potential use of dofequidar in combination with other cancer therapies, and the identification of biomarkers that can predict the response to dofequidar treatment. Additionally, the use of dofequidar in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, is also being investigated.
Synthesemethoden
The synthesis of dofequidar involves several steps, including the condensation of 2-chloroquinoline-3-carbaldehyde with (S)-1-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Dofequidar has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that dofequidar can sensitize cancer cells to a variety of chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In vivo studies have also demonstrated the efficacy of dofequidar in enhancing the therapeutic effect of these drugs in animal models of cancer.
Eigenschaften
CAS-Nummer |
153653-31-7 |
|---|---|
Produktname |
Dofequidar, (S)- |
Molekularformel |
C30H31N3O3 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1 |
InChI-Schlüssel |
KLWUUPVJTLHYIM-VWLOTQADSA-N |
Isomerische SMILES |
C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
Dofequidar (S)-isoMer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



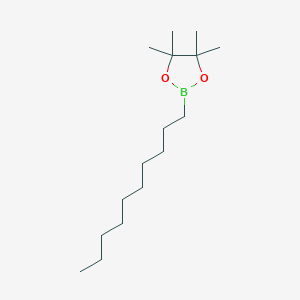
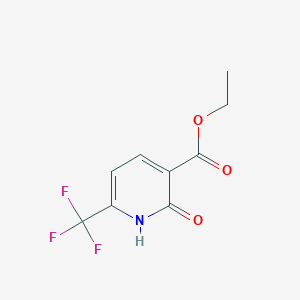
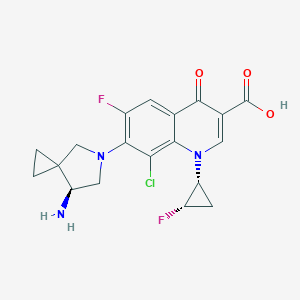
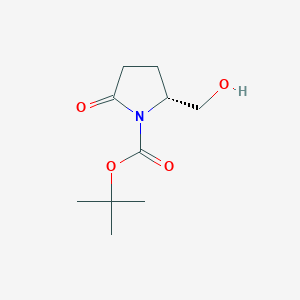
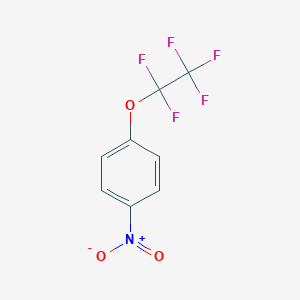
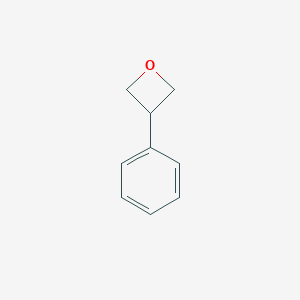
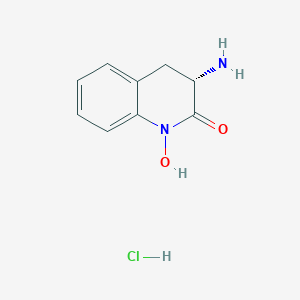
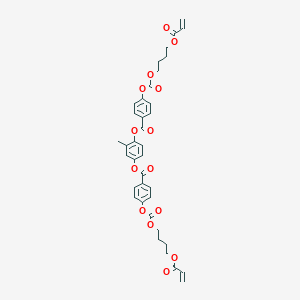
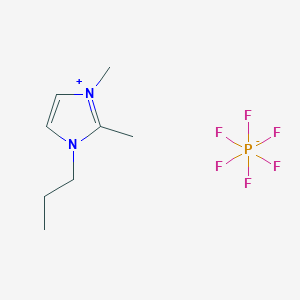
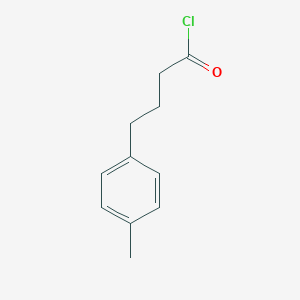
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
